molecular formula C8H9FN3Na4O12P3S B1152039 (-)-Emtricitabine triphosphate tetrasodium salt CAS No. 1188407-46-6

(-)-Emtricitabine triphosphate tetrasodium salt

Cat. No.: B1152039
CAS No.: 1188407-46-6
M. Wt: 575.12 g/mol
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Description

(-)-Emtricitabine triphosphate tetrasodium salt is a nucleotide analog and a derivative of emtricitabine, which is an antiretroviral medication used to treat and prevent HIV/AIDS. This compound is the triphosphate form of emtricitabine, which is essential for its activity as it mimics the natural nucleotides used by the viral reverse transcriptase enzyme, thereby inhibiting viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Emtricitabine triphosphate tetrasodium salt typically involves the phosphorylation of emtricitabine. This process can be achieved through various chemical routes, including the use of phosphoramidite chemistry or the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pH, and solvent composition to optimize the yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(-)-Emtricitabine triphosphate tetrasodium salt undergoes various chemical reactions, including:

    Hydrolysis: The triphosphate groups can be hydrolyzed to form the corresponding monophosphate and diphosphate derivatives.

    Oxidation and Reduction: The compound can undergo redox reactions, although these are less common in biological systems.

    Substitution: The triphosphate groups can be substituted with other nucleophilic agents under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles like ammonia for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Major Products Formed

The major products formed from the reactions of this compound include its monophosphate and diphosphate derivatives, as well as various substituted analogs depending on the reagents used.

Scientific Research Applications

(-)-Emtricitabine triphosphate tetrasodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in nucleotide synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.

    Medicine: Investigated for its antiviral properties and potential use in combination therapies for HIV/AIDS.

    Industry: Utilized in the production of antiretroviral drugs and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of (-)-Emtricitabine triphosphate tetrasodium salt involves its incorporation into the viral DNA by the reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA and thereby inhibiting viral replication. The molecular targets include the viral reverse transcriptase enzyme and the viral DNA polymerase.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (-)-Emtricitabine triphosphate tetrasodium salt include other nucleotide analogs such as:

  • Tenofovir disoproxil fumarate
  • Lamivudine triphosphate
  • Zidovudine triphosphate

Uniqueness

This compound is unique due to its high potency and selectivity for the HIV reverse transcriptase enzyme. It has a favorable pharmacokinetic profile, allowing for once-daily dosing, and is less likely to cause resistance compared to other nucleotide analogs.

Properties

IUPAC Name

tetrasodium;[[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN3O12P3S.4Na/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;;;;/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4/t5-,6+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCVKFWKKXBGTF-YPNYOHIOSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN3Na4O12P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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